molecular formula C38H50N8O7S B12047301 cyclo[Gln-Trp-Phe-Gly-Leu-Met]

cyclo[Gln-Trp-Phe-Gly-Leu-Met]

Cat. No.: B12047301
M. Wt: 762.9 g/mol
InChI Key: HOUZPIDCIQWWLS-QKUYTOGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo[Gln-Trp-Phe-Gly-Leu-Met] is a cyclic hexapeptide composed of the amino acids glutamine, tryptophan, phenylalanine, glycine, leucine, and methionine. This compound is known for its role as a selective antagonist of neurokinin-2 (NK-2) receptors, which are involved in various physiological processes, including pain perception and smooth muscle contraction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[Gln-Trp-Phe-Gly-Leu-Met] typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the linear peptide chain is assembled, it is cyclized to form the cyclic structure. The final product is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of cyclo[Gln-Trp-Phe-Gly-Leu-Met] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclo[Gln-Trp-Phe-Gly-Leu-Met] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclo[Gln-Trp-Phe-Gly-Leu-Met] has several applications in scientific research:

Mechanism of Action

Cyclo[Gln-Trp-Phe-Gly-Leu-Met] exerts its effects by binding to NK-2 receptors, thereby blocking the action of neurokinin A, a natural ligand for these receptors. This antagonistic action prevents the activation of downstream signaling pathways that mediate pain perception and smooth muscle contraction. The cyclic structure of the peptide enhances its stability and resistance to proteolytic degradation, contributing to its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclo[Gly-Phe]
  • Cyclo[Trp-Tyr]
  • Cyclo[Trp-Trp]

Uniqueness

Cyclo[Gln-Trp-Phe-Gly-Leu-Met] is unique due to its specific amino acid sequence and its high selectivity for NK-2 receptors. Unlike other cyclic peptides, it has been extensively studied for its conformational properties and its potential therapeutic applications .

Properties

Molecular Formula

C38H50N8O7S

Molecular Weight

762.9 g/mol

IUPAC Name

3-[(2S,5S,8S,14S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-17-(2-methylsulfanylethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide

InChI

InChI=1S/C38H50N8O7S/c1-22(2)17-29-37(52)44-28(15-16-54-3)36(51)43-27(13-14-32(39)47)35(50)46-31(19-24-20-40-26-12-8-7-11-25(24)26)38(53)45-30(18-23-9-5-4-6-10-23)34(49)41-21-33(48)42-29/h4-12,20,22,27-31,40H,13-19,21H2,1-3H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,51)(H,44,52)(H,45,53)(H,46,50)/t27-,28-,29-,30-,31-/m0/s1

InChI Key

HOUZPIDCIQWWLS-QKUYTOGTSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC

Origin of Product

United States

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